molecular formula C8H3ClN2S2 B12592012 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- CAS No. 647016-66-8

4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)-

Cat. No.: B12592012
CAS No.: 647016-66-8
M. Wt: 226.7 g/mol
InChI Key: ZBUCYAXTYARFGG-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-thienyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-3-thiophene in the presence of a palladium catalyst, such as Pd(Ph3P)2Cl2, and a base like AgF, in a solvent like MeCN at elevated temperatures (around 82°C), can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the isothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products with altered functional groups depending on the specific reaction conditions.

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
  • 3-Chloro-5-phenylisothiazole-4-carbonitrile
  • 3,5-Dichloroisothiazole-4-carbonitrile

Comparison: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is unique due to the presence of the 3-thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

CAS No.

647016-66-8

Molecular Formula

C8H3ClN2S2

Molecular Weight

226.7 g/mol

IUPAC Name

3-chloro-5-thiophen-3-yl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C8H3ClN2S2/c9-8-6(3-10)7(13-11-8)5-1-2-12-4-5/h1-2,4H

InChI Key

ZBUCYAXTYARFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

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